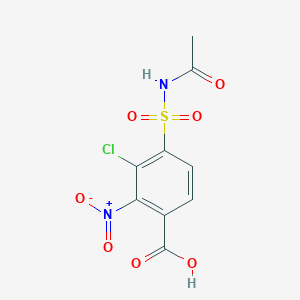
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid is an organic compound with a complex structure that includes acetylsulfamoyl, chloro, and nitro functional groups attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 3-chlorobenzoic acid to introduce the nitro group, followed by sulfonation to add the sulfamoyl group. The final step involves acetylation to introduce the acetyl group. Each step requires specific reagents and conditions, such as concentrated sulfuric acid for sulfonation and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. Large-scale production might also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Reduction: 4-(Aminosulfamoyl)-3-chloro-2-nitrobenzoic acid.
Hydrolysis: 4-(Sulfamoyl)-3-chloro-2-nitrobenzoic acid.
科学研究应用
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding and hydrophobic interactions, with its molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
4-(Acetylsulfamoyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a nitro group.
4-(Sulfamoyl)-3-chloro-2-nitrobenzoic acid: Lacks the acetyl group.
4-(Aminosulfamoyl)-3-chloro-2-nitrobenzoic acid: Contains an amino group instead of an acetyl group.
Uniqueness
4-(Acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the acetylsulfamoyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
属性
CAS 编号 |
88345-04-4 |
|---|---|
分子式 |
C9H7ClN2O7S |
分子量 |
322.68 g/mol |
IUPAC 名称 |
4-(acetylsulfamoyl)-3-chloro-2-nitrobenzoic acid |
InChI |
InChI=1S/C9H7ClN2O7S/c1-4(13)11-20(18,19)6-3-2-5(9(14)15)8(7(6)10)12(16)17/h2-3H,1H3,(H,11,13)(H,14,15) |
InChI 键 |
AXBOWZIIQLKUFB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


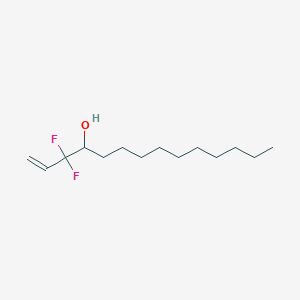
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
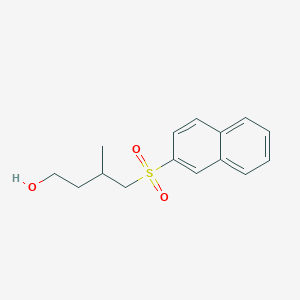
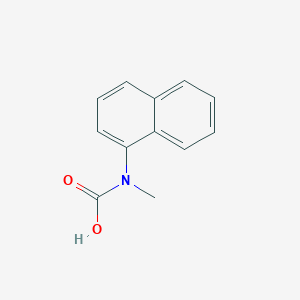
![[3-(2,3-Dihydroxypropoxy)propyl]silanetriol](/img/structure/B14385513.png)
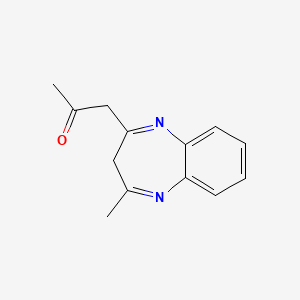
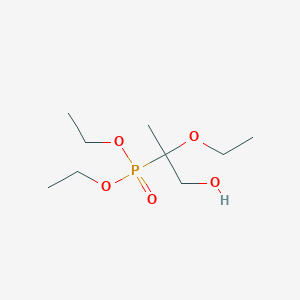
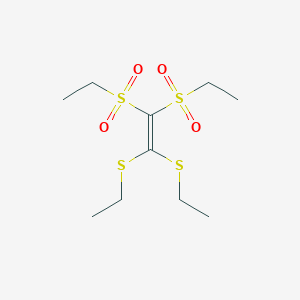
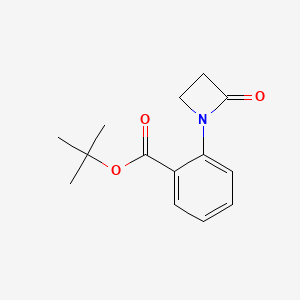
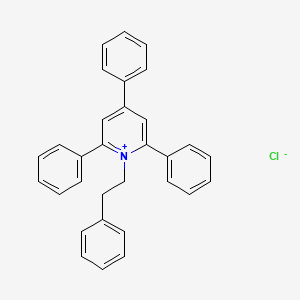
![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
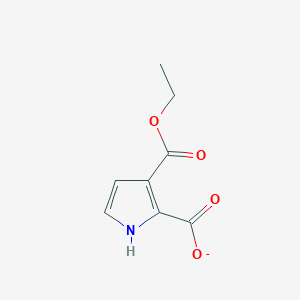
![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
